

Comprehensive Application Note: Analytical Characterization of 1H-Indole-2-carbohydrazide Hydrochloride

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Compound of Interest

Compound Name:	1H-Indole-2-carbohydrazide hydrochloride
CAS No.:	2172592-06-0
Cat. No.:	B2437165

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Introduction and Chemical Context

1H-Indole-2-carbohydrazide and its hydrochloride salt represent a privileged scaffold in medicinal chemistry. The indole core is frequently utilized as a critical building block in the synthesis of multi-target anticancer agents, anti-angiogenic compounds, and novel antimicrobials[1]. The presence of the highly reactive carbohydrazide moiety allows for facile Schiff base formation and cyclization into various heterocyclic systems (e.g., oxadiazoles, triazoles)[2].

Robust analytical characterization of the hydrochloride salt (CAS 5055-39-0 for the free base) is paramount[3]. Accurate profiling ensures batch-to-batch reproducibility, confirms salt stoichiometry, and establishes purity profiles prior to downstream synthetic applications.

Physicochemical Properties

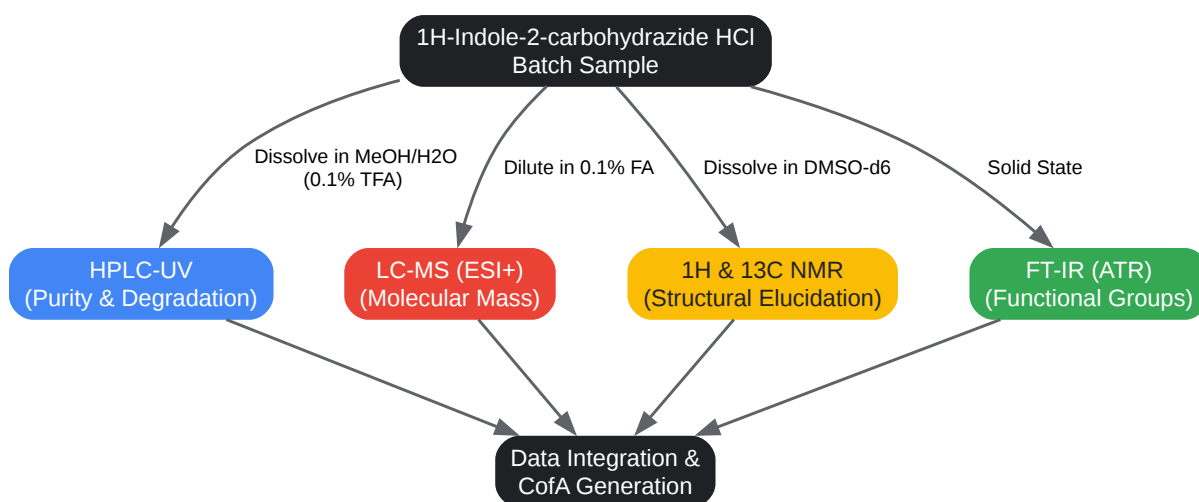
Quantitative baseline data for the analyte is summarized in Table 1 to guide solvent selection and mass calculations.

Table 1: Physicochemical Properties

Property	Value
Chemical Name	1H-Indole-2-carbohydrazide hydrochloride
Base CAS Number	5055-39-0
Molecular Formula	C ₉ H ₁₀ CIN ₃ O (Salt) / C ₉ H ₉ N ₃ O (Base)
Molecular Weight	211.65 g/mol (Salt) / 175.19 g/mol (Base)
Appearance	Off-white to beige crystalline powder
Expected Solubility	Soluble in DMSO, Methanol; sparingly soluble in H ₂ O

Analytical Strategy Workflow

To achieve a comprehensive structural and purity profile, a multi-modal analytical strategy is required. The workflow below outlines the orthogonal techniques employed.



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Figure 1: Multi-modal analytical workflow for 1H-Indole-2-carbohydrazide HCl characterization.

Detailed Methodologies and Protocols

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Causality & Principle: The hydrazide functional group is highly basic and prone to secondary interactions with residual silanols on silica-based stationary phases, which inevitably leads to severe peak tailing. To mitigate this, an acidic mobile phase modifier (0.1% Trifluoroacetic acid, TFA) is employed. TFA fully protonates the hydrazide moiety and acts as an ion-pairing agent, ensuring a sharp, symmetrical chromatographic peak.

Step-by-Step Protocol:

- **Sample Preparation:** Dissolve 10 mg of the sample in 10 mL of Methanol:Water (50:50 v/v) to yield a 1 mg/mL stock. Dilute to 100 µg/mL using Mobile Phase A.
- **Column Selection:** C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).
- **Mobile Phase:**
 - A: 0.1% TFA in LC-MS grade Water
 - B: 0.1% TFA in Acetonitrile
- **Detection:** UV absorbance at 254 nm and 280 nm (targeting the indole chromophore).
- **Self-Validation System:** Inject a blank (diluent only) prior to the sample to ensure no ghost peaks are present. System suitability requires the main peak tailing factor to be ≤ 1.5 and theoretical plates > 5000 .

Table 2: HPLC Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Flow Rate (mL/min)
0.0	95	5	1.0
2.0	95	5	1.0
12.0	10	90	1.0
15.0	10	90	1.0
15.1	95	5	1.0
20.0	95	5	1.0

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality & Principle: Electrospray Ionization (ESI) in positive mode is highly effective for hydrazides due to their basic nitrogen atoms. Unlike the HPLC-UV method, using a softer acid like 0.1% Formic Acid (FA) instead of TFA is critical here; TFA causes severe ion suppression in the MS source. FA promotes the formation of the $[M+H]^+$ adduct without quenching the signal[4].

Step-by-Step Protocol:

- Sample Preparation: Dilute the HPLC stock to 1 $\mu\text{g/mL}$ in 0.1% FA in Methanol.
- Chromatography: Inject 2 μL into the LC-MS system using a short C18 column (50 mm \times 2.1 mm, 1.8 μm) for rapid elution (isocratic 50% B for 3 minutes).
- MS Parameters: Capillary Voltage at 3.0 kV, Desolvation Temperature at 350 $^{\circ}\text{C}$, scanning m/z 100 - 500.
- Self-Validation System: The exact mass of the free base is 175.0746 Da[4]. The protocol is validated by observing both the primary $[M+H]^+$ ion at m/z 176.08 and the sodium adduct $[M+Na]^+$ at m/z 198.06. The presence of both confirms the molecular ion is intact and not an in-source fragment.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Principle: The hydrochloride salt exhibits poor solubility in non-polar solvents like CDCl₃. DMSO-d₆ is selected as the optimal solvent because its high polarity disrupts intermolecular hydrogen bonding, fully dissolving the sample. Furthermore, DMSO-d₆ lacks exchangeable protons, allowing clear observation of the highly deshielded indole N-H proton and the hydrazide protons without rapid exchange line-broadening[1].

Step-by-Step Protocol:

- **Sample Preparation:** Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v TMS as an internal standard.
- **Acquisition:** Acquire the ¹H NMR spectrum at 400 MHz (16 scans, relaxation delay D1 = 2s). Acquire the ¹³C NMR spectrum at 100 MHz (1024 scans, proton decoupled).
- **Self-Validation System (D₂O Exchange):** After the initial ¹H acquisition, add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The signals for the indole N-H and hydrazide -NH₃⁺ will disappear due to deuterium exchange, definitively confirming their assignments.

Table 3: Expected ¹H NMR Spectral Assignments (DMSO-d₆, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	D2O Exchange
11.44	Singlet (s)	1H	Indole N-H[1]	Yes
10.0 - 10.5	Broad singlet (br s)	3H	Hydrazide -NH ₃ ⁺ (Salt form)	Yes
9.80	Singlet (s)	1H	Hydrazide -NH-(Amide)[1]	Yes
7.59	Doublet (d)	1H	Aromatic C4-H	No
7.44	Doublet (d)	1H	Aromatic C7-H	No
7.18	Triplet (t)	1H	Aromatic C6-H	No
7.05	Singlet (s)	1H	Indole C3-H	No

Method 4: Fourier Transform Infrared (FT-IR) Spectroscopy

Causality & Principle: To confirm the presence of the carbonyl (amide I) and the primary/secondary amines without solvent interference, solid-state FT-IR via Attenuated Total Reflectance (ATR) is utilized. ATR is preferred over KBr pellets because KBr is highly hygroscopic; absorbed water can obscure the critical N-H stretching region ($>3100\text{ cm}^{-1}$)[2].

Step-by-Step Protocol:

- **Sample Preparation:** Place 2-3 mg of the neat solid directly onto the diamond crystal of the ATR-FTIR spectrometer. Apply consistent pressure using the anvil.
- **Acquisition:** Collect 32 scans from 4000 to 400 cm^{-1} at a resolution of 4 cm^{-1} .
- **Self-Validation System:** A background spectrum of the clean, dry crystal must be collected immediately prior to the sample. The baseline must be flat, and the signal-to-noise ratio in the 2000 - 2500 cm^{-1} region must be evaluated to ensure the crystal is uncontaminated.

Table 4: Key FT-IR Band Assignments (ATR, Solid State)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3300 - 3100	Medium, Sharp	Indole N-H stretch
3000 - 2600	Broad, Strong	-NH ₃ ⁺ stretch (Hydrochloride salt)
1670 - 1680	Strong, Sharp	C=O stretch (Amide I band)[2]
1580 - 1520	Medium	N-H bend (Amide II band)
740 - 750	Strong	Aromatic C-H out-of-plane bend

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